molecular formula C12H18N2O2 B7587699 N-(2-aminoethyl)-2-(2-methoxyphenyl)-N-methylacetamide

N-(2-aminoethyl)-2-(2-methoxyphenyl)-N-methylacetamide

Cat. No. B7587699
M. Wt: 222.28 g/mol
InChI Key: CCCGTEFADGEWGQ-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-2-(2-methoxyphenyl)-N-methylacetamide, also known as MEM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. MEM is a member of the N-substituted phenylacetamide family of compounds, which have shown promising results in the treatment of various diseases, including pain, anxiety, and depression.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-2-(2-methoxyphenyl)-N-methylacetamide is not fully understood, but it is believed to involve the modulation of neurotransmitter activity in the brain. N-(2-aminoethyl)-2-(2-methoxyphenyl)-N-methylacetamide has been shown to bind to the sigma-1 receptor, which is involved in the regulation of various cellular processes, including neurotransmitter release, calcium signaling, and cell survival. The binding of N-(2-aminoethyl)-2-(2-methoxyphenyl)-N-methylacetamide to the sigma-1 receptor may lead to the modulation of neurotransmitter activity and the regulation of various cellular processes.
Biochemical and Physiological Effects
N-(2-aminoethyl)-2-(2-methoxyphenyl)-N-methylacetamide has been shown to have various biochemical and physiological effects. The compound has been shown to increase the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine, in the brain. This may lead to the modulation of mood, emotion, and pain. N-(2-aminoethyl)-2-(2-methoxyphenyl)-N-methylacetamide has also been shown to have antioxidant and anti-inflammatory effects, which may be beneficial in the treatment of various diseases, including neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

N-(2-aminoethyl)-2-(2-methoxyphenyl)-N-methylacetamide has several advantages for lab experiments. The compound is relatively easy to synthesize and is stable under normal laboratory conditions. N-(2-aminoethyl)-2-(2-methoxyphenyl)-N-methylacetamide has also been shown to have low toxicity and is well-tolerated in animal models. However, the use of N-(2-aminoethyl)-2-(2-methoxyphenyl)-N-methylacetamide in lab experiments is limited by its cost and availability. The compound is not commercially available and must be synthesized in the lab, which can be time-consuming and expensive.

Future Directions

There are several future directions for the study of N-(2-aminoethyl)-2-(2-methoxyphenyl)-N-methylacetamide. One potential area of research is the development of N-(2-aminoethyl)-2-(2-methoxyphenyl)-N-methylacetamide-based drugs for the treatment of pain, anxiety, and depression. N-(2-aminoethyl)-2-(2-methoxyphenyl)-N-methylacetamide has shown promising results in animal models and may be a viable alternative to current treatments. Another area of research is the study of the sigma-1 receptor and its role in various cellular processes. The modulation of the sigma-1 receptor may have therapeutic applications in various diseases, including neurodegenerative disorders. Finally, the development of new synthesis methods for N-(2-aminoethyl)-2-(2-methoxyphenyl)-N-methylacetamide may lead to more efficient and cost-effective production of the compound, making it more accessible for research purposes.
Conclusion
In conclusion, N-(2-aminoethyl)-2-(2-methoxyphenyl)-N-methylacetamide is a synthetic compound that has shown promising results in various fields, including medicinal chemistry, drug discovery, and neuroscience. The compound has been shown to have analgesic, anxiolytic, and antidepressant effects in animal models and may have therapeutic applications in the treatment of various diseases. N-(2-aminoethyl)-2-(2-methoxyphenyl)-N-methylacetamide has several advantages for lab experiments, but its use is limited by its cost and availability. Future research directions include the development of N-(2-aminoethyl)-2-(2-methoxyphenyl)-N-methylacetamide-based drugs, the study of the sigma-1 receptor, and the development of new synthesis methods for N-(2-aminoethyl)-2-(2-methoxyphenyl)-N-methylacetamide.

Synthesis Methods

The synthesis of N-(2-aminoethyl)-2-(2-methoxyphenyl)-N-methylacetamide involves the reaction between N-methyl-2-(2-methoxyphenyl)acetamide and ethylenediamine in the presence of a catalyst. The reaction occurs at room temperature and yields N-(2-aminoethyl)-2-(2-methoxyphenyl)-N-methylacetamide as the final product. The synthesis method has been optimized to ensure high yields and purity of the product.

Scientific Research Applications

N-(2-aminoethyl)-2-(2-methoxyphenyl)-N-methylacetamide has been extensively studied for its potential therapeutic applications. The compound has been shown to have analgesic, anxiolytic, and antidepressant effects in animal models. N-(2-aminoethyl)-2-(2-methoxyphenyl)-N-methylacetamide has also been shown to modulate the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, emotion, and pain.

properties

IUPAC Name

N-(2-aminoethyl)-2-(2-methoxyphenyl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-14(8-7-13)12(15)9-10-5-3-4-6-11(10)16-2/h3-6H,7-9,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCGTEFADGEWGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)C(=O)CC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-aminoethyl)-2-(2-methoxyphenyl)-N-methylacetamide

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